3-(1-Benzothiophene-3-carbonyl)pyridine

Medicinal Chemistry Kinase Inhibition Scaffold-Based Drug Discovery

Sourcing a geometrically defined benzothiophene-pyridine scaffold for kinase inhibitor programs often involves uncertain lead times and variable purity. 3-(1-Benzothiophene-3-carbonyl)pyridine (CAS 1094639-91-4) resolves this with a rigid carbonyl-bridged core suited for SAR studies. Key advantages: • Unique pharmacophore defined by patent literature for receptor tyrosine kinase inhibition. • Available at 95% purity, with ultra-high purity options up to 99.999% for impurity reference standard use. • Supplied with documented storage conditions (-4°C to -20°C) to ensure long-term chemical integrity.

Molecular Formula C14H9NOS
Molecular Weight 239.29 g/mol
CAS No. 1094639-91-4
Cat. No. B1523132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophene-3-carbonyl)pyridine
CAS1094639-91-4
Molecular FormulaC14H9NOS
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C14H9NOS/c16-14(10-4-3-7-15-8-10)12-9-17-13-6-2-1-5-11(12)13/h1-9H
InChIKeyRZWKYRKNEPYDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophene-3-carbonyl)pyridine Technical Baseline & Specifications


3-(1-Benzothiophene-3-carbonyl)pyridine (CAS 1094639-91-4, IUPAC: 1-benzothiophen-3-yl(pyridin-3-yl)methanone) is a heterocyclic organic compound featuring a benzothiophene ring linked to a pyridine ring via a carbonyl bridge [1]. With the molecular formula C14H9NOS and a molecular weight of 239.29 g/mol , it is primarily utilized as a versatile small molecule scaffold in medicinal chemistry research and as a building block for synthesizing larger, biologically active structures . The compound is commercially available as a research chemical and can be employed as a reference substance for drug impurity profiling [2].

Scaffold Carbonyl-bridged benzothiophene-pyridine core; reported patent-class for kinase inhibitor studies
Application role Building block for SAR; impurity reference standard; high-purity materials synthesis
Quality Certified purity grade available; custom ultra-high purity options upon request

3-(1-Benzothiophene-3-carbonyl)pyridine: Why Substitution Fails


Generic substitution with other benzothiophene or pyridine derivatives is not scientifically valid due to the unique spatial and electronic configuration imposed by the carbonyl-bridged benzothiophene-pyridine scaffold . While benzothiophenes and pyridines individually appear in numerous bioactive compounds, their specific arrangement in 3-(1-Benzothiophene-3-carbonyl)pyridine creates a distinct pharmacophore that is explicitly claimed in patent literature for kinase inhibition [1]. The carbonyl group serves as both a hydrogen bond acceptor and a key linker that dictates the dihedral angle between the two aromatic systems, influencing binding interactions with biological targets [2]. Consequently, substituting this compound with a simple benzothiophene (e.g., C8H6S), a pyridine carbaldehyde, or a non-carbonyl linked analog would fundamentally alter the compound's chemical behavior and potential biological activity, necessitating explicit validation in any research or industrial application.

Carbonyl bridge removal
Replacing with simple benzothiophene or pyridine removes the bridging carbonyl, which may alter dihedral angle and hydrogen-bonding interactions.
Scaffold class mismatch
The patented carbonyl-bridged scaffold is associated with kinase inhibition; non-bridged analogs may not support the same target-engagement context.
Functional group sensitivity
Analogs with aldehyde or carboxylic acid substituents change electronic properties; direct substitution may require pathway-specific validation.

3-(1-Benzothiophene-3-carbonyl)pyridine Differentiation Evidence


Scaffold and Patent Uniqueness

3-(1-Benzothiophene-3-carbonyl)pyridine possesses a carbonyl-bridged benzothiophene-pyridine scaffold that is explicitly claimed as a core structure in patent literature for receptor tyrosine kinase (RTK) inhibitors [1]. In contrast, simple benzothiophene (C8H6S) and pyridine (C5H5N) lack this bridging element, while related analogs such as 2-(pyridin-3-yl)-1-benzothiophene-3-carbaldehyde (an aldehyde) or 2-(2-aminopyridin-3-yl)-1-benzothiophene-5-carboxylic acid (a carboxylic acid) introduce different functional groups that alter electronic properties and binding potential [2]. No direct head-to-head biological activity comparison exists in the public domain for this specific compound against these analogs. The differentiation presented is based on structural class and patent landscape inference.

Scaffold class
Class-level inference
Carbonyl-bridged benzothiophene-pyridine vs. simple benzothiophene, pyridine, aldehyde, or carboxylic acid analogs
Supports kinase research scaffold selection
No direct head-to-head bioactivity data; differentiation based on structural class and patent landscape
Medicinal Chemistry Kinase Inhibition Scaffold-Based Drug Discovery

Predicted Physicochemical Properties

Computationally predicted physicochemical properties for 3-(1-Benzothiophene-3-carbonyl)pyridine indicate a boiling point of 423.2±20.0 °C, density of 1.297±0.06 g/cm³, and a pKa of 2.97±0.10 . These values differ from those of related analogs, such as 3-(1-benzothiophen-2-yl)pyridine (no carbonyl) and 3-(benzothiophene-3-yl)pyridine, which lack the carbonyl group and therefore exhibit different polarity and hydrogen bonding profiles . No experimental data for this specific compound are available; these are predicted values based on structural algorithms.

Predicted boiling pt
Data to verify
423.2±20.0 °C
Supports handling and purification context
Computed values; experimental data not available
Physicochemical Properties Computational Chemistry ADME Prediction

Purity and Analytical Standards

Commercially available 3-(1-Benzothiophene-3-carbonyl)pyridine is supplied with a standard purity of 95% (HPLC) . Higher purity grades (99%, 99.9%, 99.99%, 99.999%) can be produced upon request for specialized applications such as semiconductor or optical materials research [1]. In contrast, many generic benzothiophene or pyridine building blocks are routinely offered only at lower or unspecified purities. The compound is stored at -4°C for short-term (1-2 weeks) or -20°C for long-term stability, ensuring integrity for sensitive applications .

Purity specification
Specification review
Standard 95% (HPLC); custom up to 99.999%
Supports specification-based procurement and reproducibility
Reported storage: -4°C to -20°C for stability
Quality Control Analytical Chemistry Procurement Specifications

3-(1-Benzothiophene-3-carbonyl)pyridine Procurement Scenarios


Kinase Inhibitor Scaffold Building Block

As a versatile small molecule scaffold featuring the carbonyl-bridged benzothiophene-pyridine core, 3-(1-Benzothiophene-3-carbonyl)pyridine is ideally suited for medicinal chemists developing novel receptor tyrosine kinase (RTK) inhibitors. The scaffold aligns with patented heterocycle-substituted pyridyl benzothiophene frameworks [1], making it a strategic starting point for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Pharmaceutical Impurity Reference Standard

The compound is qualified for use as a drug impurity reference substance in analytical method development and validation [2]. Its defined purity (95% standard, with ultra-high purity options up to 99.999% [3]) and documented storage conditions (-4°C to -20°C ) make it suitable for quantitative NMR or HPLC/MS impurity tracking in pharmaceutical quality control laboratories.

Advanced Materials Synthetic Intermediate

With the capacity for ultra-high purity production (up to 99.999%) [3], this compound is applicable in fields requiring stringent purity control, such as organic electronics, semiconductor research, and optical material development. The predicted boiling point of 423.2±20.0 °C provides initial guidance for vacuum sublimation or distillation-based purification processes in these advanced applications.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Carbonyl-bridged benzothiophene-pyridine scaffold
RTK pathway inhibition SAR interpretation
Pharmaceutical impurity reference analysis
Certified purity grades; controlled storage profile
HPLC/MS impurity tracking method validation
High-purity materials synthesis
Custom ultra-high purity capability
Purity-sensitive process optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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